![molecular formula C19H17N3O2 B2936537 N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide CAS No. 922670-58-4](/img/structure/B2936537.png)
N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide
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Overview
Description
“N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxy group attached to it. It also contains a phenyl ring and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the methoxy group, the phenyl ring, and the benzamide group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents, while the benzamide group could influence its acidity or basicity .Scientific Research Applications
Antimicrobial and Antifungal Properties
- A series of benzamide derivatives incorporating the thiazole ring were synthesized and demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest potential for therapeutic intervention in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Pharmaceutical Development
- Research into the structure-affinity relationships of benzamide derivatives has identified compounds with moderate affinity for dopamine D(3) receptors. This indicates potential applications in developing treatments for neurological disorders (Leopoldo et al., 2002).
- Studies on 2-hydroxymethylbenzamides have revealed anti-inflammatory and analgesic properties, highlighting their potential as therapeutic agents (Okunrobo, Usifoh, & Scriba, 2006).
Sigma-2 Receptors Study
- The development of novel sigma-2 receptor probes based on benzamide analogues underscores the utility of these compounds in studying receptor binding and signaling pathways. This research may contribute to the development of diagnostic tools or treatments for cancer and psychiatric disorders (Xu et al., 2005).
Antioxidant Agents
- N-arylbenzamides, especially those with methoxy and hydroxy groups, have been found to exhibit significant antioxidant properties. These compounds could be valuable in designing antioxidants for various applications, including pharmacological agents (Perin et al., 2018).
Bactericidal Activity
- Certain benzamide derivatives possess bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential use in combating antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-5-3-7-15(11-13)19(23)20-16-8-4-6-14(12-16)17-9-10-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOZZOQGXHCRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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